Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate
Description
Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate is a nitro-substituted imidazole derivative featuring a 4-nitrophenylmethyl group at the 1-position of the imidazole ring and a methyl acetate moiety at the 4-position. This compound is structurally distinct due to the nitro group being located on the benzyl substituent rather than directly on the imidazole ring, a feature that may influence its physicochemical properties and biological activity.
Properties
CAS No. |
179025-88-8 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C13H13N3O4/c1-20-13(17)6-11-8-15(9-14-11)7-10-2-4-12(5-3-10)16(18)19/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
RLFQWAMLYXPZKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN(C=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate generally involves:
- Formation or availability of the imidazole ring as a starting material.
- N-alkylation of the imidazole nitrogen with a 4-nitrobenzyl halide (commonly 4-nitrobenzyl chloride or bromide).
- Introduction of the methyl acetate group through esterification or by using suitable ester-containing alkylating agents.
This approach is inferred based on the chemical structure and analogous synthetic routes for related compounds, as direct detailed protocols for this exact compound are limited in the literature.
Stepwise Preparation Details
Imidazole N-Alkylation
N-alkylation of imidazole is a key step, typically achieved by reacting imidazole with a 4-nitrobenzyl halide under basic conditions. The base (e.g., potassium carbonate) deprotonates the imidazole nitrogen, facilitating nucleophilic substitution on the benzyl halide.
- Reaction conditions: Solvent-free or solvent-based methods can be used. Solvent-free methods are preferred for environmental and safety reasons.
- Temperature: Mild heating (0–60 °C) is usually sufficient.
- Time: 4–6 hours or until completion as monitored by thin-layer chromatography (TLC).
This step produces 1-[(4-nitrophenyl)methyl]imidazole intermediates.
Introduction of Acetate Group
The acetate moiety can be introduced by:
- Alkylation of the imidazole ring at the 4-position with methyl bromoacetate or methyl chloroacetate.
- Alternatively, esterification of the corresponding imidazole-4-acetic acid with methanol in the presence of acid catalysts.
This step yields the methyl ester, completing the synthesis of this compound.
Environmentally Friendly Protocols
A notable related study on imidazole derivatives emphasizes solvent-free N-alkylation methods to reduce hazardous solvent use. For example, the solvent-free reaction of imidazole with tert-butyl chloroacetate in the presence of potassium carbonate at 0–60 °C yields imidazol-1-yl-acetic acid tert-butyl ester, which upon hydrolysis and acid treatment affords imidazol-1-yl-acetic acid hydrochloride. This protocol can be adapted for related compounds, including those bearing the 4-nitrophenylmethyl substituent.
Experimental Data and Research Outcomes
Representative Data Table for Compound Properties
| Parameter | Value |
|---|---|
| CAS Number | 179025-88-8 |
| Molecular Formula | C13H13N3O4 |
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate |
| Melting Point | Not explicitly reported |
| Purity | >99% (typical for research grade) |
| Characterization Techniques | 1H NMR, 13C NMR, IR, MS |
Characterization Highlights
- 1H NMR and 13C NMR: Confirm the presence of the imidazole ring, 4-nitrophenylmethyl substituent, and methyl acetate group.
- IR Spectroscopy: Shows characteristic ester carbonyl stretch (~1730 cm⁻¹) and nitro group absorptions (~1510 cm⁻¹).
- Mass Spectrometry: Molecular ion peak consistent with calculated molecular weight (m/z 275.26).
These data confirm the successful synthesis and purity of the compound.
Summary of Preparation Methodology
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Imidazole N-alkylation | Imidazole + 4-nitrobenzyl halide + K2CO3, 0–60 °C, 4–6 h | Formation of 1-[(4-nitrophenyl)methyl]imidazole intermediate |
| Esterification | Reaction with methyl bromoacetate or esterification of acid precursor | Formation of methyl acetate ester group |
| Purification | Filtration, crystallization, chromatography | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-[1-[(4-aminophenyl)methyl]imidazol-4-yl]acetate.
Reduction: 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving imidazole-containing molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : Compound A’s crystal structure reveals weak hydrogen bonds and π–π interactions, which are critical for stabilizing solid-state conformations. Similar analysis for the target compound could inform formulation strategies .
- SAR Studies : The 4-nitrophenylmethyl group in the target compound may confer unique selectivity in kinase inhibition, as seen in structurally related Src-family kinase inhibitors (e.g., piperazinyl-acetate derivatives) .
Q & A
Q. What are the common synthetic routes for Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For imidazole derivatives, a common approach involves coupling 4-nitrobenzyl halides with imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) . Solvent choice (e.g., methanol, DMF) and temperature (60–100°C) critically affect yield and by-product formation. For example, describes similar imidazole derivatives synthesized via Mannich reactions, where nitroaryl groups are introduced using 4-nitrophenyl precursors in refluxing ethanol . Yield optimization requires monitoring by TLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Analytical techniques include:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% target peak area) .
- NMR : Key signals include the methyl ester (δ ~3.7 ppm, singlet), imidazole protons (δ ~7.2–7.5 ppm), and nitroaryl protons (δ ~8.2–8.4 ppm). Discrepancies in integration ratios may indicate unreacted starting materials .
- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 54.5%, H: 4.2%, N: 15.9%) to confirm stoichiometry .
Q. What spectroscopic methods are most effective for characterizing the nitroaryl and imidazole moieties?
- IR Spectroscopy : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹). Imidazole ring vibrations appear at ~1480–1369 cm⁻¹ .
- ¹³C NMR : The nitrophenyl carbons resonate at δ ~120–140 ppm, while the imidazole carbons appear at δ ~120–135 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns should include loss of the nitro group (m/z –46) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. For example, highlights imidazole derivatives refined using SHELX, where hydrogen bonding and torsion angles resolve ambiguities in nitroaryl positioning . If twinning or disorder occurs, use the TWIN/BASF commands in SHELXL and validate with R-factor convergence (<5% discrepancy) .
Q. What strategies mitigate by-products during the introduction of the 4-nitrophenyl group?
Competing side reactions (e.g., over-alkylation or nitro reduction) can be minimized by:
- Controlled stoichiometry : Use a 1:1 molar ratio of nitrobenzyl halide to imidazole precursor.
- Inert atmosphere : Prevent nitro group reduction by excluding moisture/O₂ (e.g., N₂ glovebox) .
- Low-temperature catalysis : Add CuI (5 mol%) in THF at 0°C to suppress dimerization .
Q. What are the stability challenges of this compound under varying pH and temperature?
Accelerated stability studies (ICH Q1A guidelines):
- Thermal degradation : Store at 40°C/75% RH for 6 months; monitor via HPLC for ester hydrolysis (free acid formation) .
- Photodegradation : Expose to UV light (320–400 nm); nitro groups are prone to photolytic cleavage, forming imidazole radicals .
Methodological Notes
- Contradiction Analysis : Conflicting spectral data (e.g., unexpected NMR splitting) may arise from rotamers or polymorphism. Use variable-temperature NMR (−40°C to 60°C) to identify dynamic processes .
- Advanced Purification : For stubborn by-products, employ preparative HPLC with a chiral column (e.g., Chiralpak IA) to separate enantiomers if asymmetric synthesis is attempted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
